4-((4-chlorophenyl)sulfonyl)-N-cycloheptyl-2-(ethylsulfonyl)thiazol-5-amine
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Overview
Description
4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring substituted with a chlorobenzenesulfonyl group, a cycloheptyl group, and an ethanesulfonyl group. Its unique structure lends itself to diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzene with chlorosulfuric acid at 35°C, followed by heating at 80°C for two hours . The resulting product is then reacted with appropriate thiazole derivatives under controlled conditions to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential, including its role as an inhibitor of certain enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and thiazole groups play crucial roles in binding to these targets, modulating their activity and leading to specific biological outcomes. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl isocyanate: Shares the chlorobenzenesulfonyl group but differs in its isocyanate functionality.
Chlorosulfonyl isocyanate: Contains both chlorosulfonyl and isocyanate groups, offering different reactivity and applications.
Properties
Molecular Formula |
C18H23ClN2O4S3 |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cycloheptyl-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H23ClN2O4S3/c1-2-27(22,23)18-21-17(28(24,25)15-11-9-13(19)10-12-15)16(26-18)20-14-7-5-3-4-6-8-14/h9-12,14,20H,2-8H2,1H3 |
InChI Key |
CBMMZIKPIQVNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NC2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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